molecular formula C6H6Cl2N2O4S2 B14714824 4,6-Dichlorobenzene-1,3-disulfonamide CAS No. 21784-69-0

4,6-Dichlorobenzene-1,3-disulfonamide

Cat. No.: B14714824
CAS No.: 21784-69-0
M. Wt: 305.2 g/mol
InChI Key: SGRAVQRDXAGJTJ-UHFFFAOYSA-N
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Description

4,6-Dichlorobenzene-1,3-disulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O4S2. It is known for its role as a carbonic anhydrase inhibitor, which makes it valuable in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichlorobenzene-1,3-disulfonamide typically involves the chlorination of benzene-1,3-disulfonamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichlorobenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dichlorobenzene-1,3-disulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichlorobenzene-1,3-disulfonamide is unique due to its specific substitution pattern, which provides distinct reactivity and binding properties compared to other similar compounds. This makes it particularly effective in certain therapeutic applications .

Properties

CAS No.

21784-69-0

Molecular Formula

C6H6Cl2N2O4S2

Molecular Weight

305.2 g/mol

IUPAC Name

4,6-dichlorobenzene-1,3-disulfonamide

InChI

InChI=1S/C6H6Cl2N2O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,(H2,9,11,12)(H2,10,13,14)

InChI Key

SGRAVQRDXAGJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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